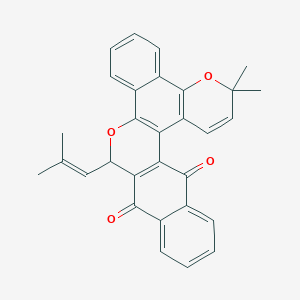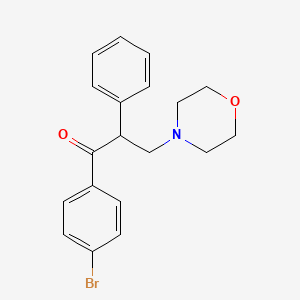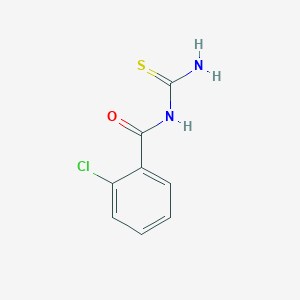
1,1-Bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol is a diarylmethane.
Scientific Research Applications
Environmental Analysis and Extraction Methods
- A novel sample preparation technique called dispersive liquid-phase microextraction has been developed for preconcentration and determination of dicofol (a compound related to 1,1-Bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol) and its degradation products in water samples. This method uses ionic liquids as extraction solvents and offers advantages like simplicity, rapidity, good extraction efficiency, and has been successfully applied to determine dicofol in environmental water samples (Li et al., 2010).
Fungicidal Applications
- Studies have shown that compounds like 2-(4-fluorophenoxy)ethanol, which is structurally similar to 1,1-Bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol, are remarkably active against various fungi, including Aspergillus flavus and Helminthosporium oryzae, and have potential applications as fungicides (Giri et al., 1981).
Biodegradation Studies
- Research on biodegradation of DDT (a structurally related compound to 1,1-Bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol) by the white rot fungus Phanerochaete chrysosporium demonstrated extensive degradation and formation of water-soluble metabolites, indicating potential environmental applications in bioremediation (Bumpus & Aust, 1987).
Pharmaceutical Radiosynthesis
- Bis(4-benzyloxyphenyl)iodonium salts, which are structurally related to 1,1-Bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol, have been used as effective precursors in the no-carrier-added radiosynthesis of 4-[¹⁸F]fluorophenol, a useful intermediate for building more complex molecules (Helfer et al., 2013).
Chemical Synthesis and Complex Formation
- Research on functionalized polysulfones using bis(4-chlorophenyl) sulfone, which shares a part of the molecular structure with 1,1-Bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol, highlighted the synthesis and behavior of these compounds, with potential applications in materials science (Koch & Ritter, 1994).
properties
Product Name |
1,1-Bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol |
|---|---|
Molecular Formula |
C20H15Cl2FO2 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(4-fluorophenoxy)ethanol |
InChI |
InChI=1S/C20H15Cl2FO2/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-25-19-11-9-18(23)10-12-19/h1-12,24H,13H2 |
InChI Key |
HUGIUMYAEHKODD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(COC2=CC=C(C=C2)F)(C3=CC=C(C=C3)Cl)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(COC2=CC=C(C=C2)F)(C3=CC=C(C=C3)Cl)O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-Dimethoxyphenyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1226447.png)
![N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226448.png)
![N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B1226449.png)
![N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B1226451.png)
![4-[[2-(3-Ethylanilino)-3,4-dioxo-1-cyclobutenyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1226452.png)
![2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1226456.png)

![N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine](/img/structure/B1226460.png)

![2-[(4-Methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1226463.png)
![2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1226464.png)


![4-Tert-butylbenzoic acid [2-[(2-methoxy-3-dibenzofuranyl)amino]-2-oxoethyl] ester](/img/structure/B1226471.png)